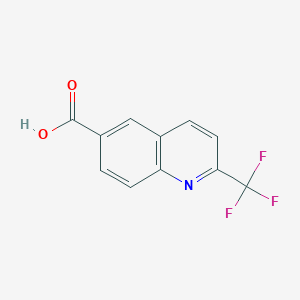
2-(Trifluoromethyl)quinoline-6-carboxylic acid
Vue d'ensemble
Description
2-(Trifluoromethyl)quinoline-6-carboxylic acid is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the second position and a carboxylic acid group at the sixth position of the quinoline ring system. This structure is of interest due to the trifluoromethyl group's ability to influence the physical, chemical, and biological properties of molecules, making them valuable in various chemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted quinolinecarboxylic acids, including this compound, can be achieved through several methods. One approach involves the deoxygenative fluorination of suitable carboxylic acids with sulfur tetrafluoride or the displacement of ring-bound halogens by trifluoromethylcopper generated in situ. The carboxylic function can be introduced by treating organolithium or organomagnesium intermediates with carbon dioxide . Another method employs tailored 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the trifluoromethyl group, which can affect the compound's reactivity and interaction with other molecules. The direct metalation and subsequent functionalization of trifluoromethyl-substituted quinolines have been studied, revealing that the position of the trifluoromethyl group can lead to selective reactivity at various positions on the quinoline ring .
Chemical Reactions Analysis
Trifluoromethyl-substituted quinolines, including this compound, can undergo various chemical reactions. These compounds can be functionalized through metalation and carboxylation, and they can participate in reactions such as the Passerini and Ugi reactions to form more complex structures . Additionally, the presence of the carboxylic acid group allows for further derivatization and the formation of metal-organic compounds with potential fluorescent properties .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into quinolinecarboxylic acids significantly alters their physical and chemical properties. For instance, it can improve the biological activity and physicochemical properties of the compounds, such as stability to light and solubility in aqueous solutions . The trifluoromethyl group's strong electron-withdrawing nature can also influence the acidity of the carboxylic acid group and the overall electronic distribution within the molecule .
Applications De Recherche Scientifique
Synthesis and Functionalization
2-(Trifluoromethyl)quinoline-6-carboxylic acid has been studied for its potential in the synthesis and functionalization of various chemical compounds. In a research study, the selective metalation and subsequent carboxylation or functionalization of this compound at different positions have been demonstrated, showing its versatility in chemical reactions (Schlosser & Marull, 2003).
Crystal Structure Analysis
The crystal structure of quinoline-2-carboxylic acid and its derivatives, including this compound, has been analyzed. This research provides insights into the molecular arrangement and hydrogen bonding patterns in these compounds, which is crucial for understanding their chemical behavior (Dobrzyńska & Jerzykiewicz, 2004).
Antimicrobial Applications
Some studies have synthesized derivatives of this compound, investigating their antimicrobial properties. These derivatives have shown potential as antimicrobial agents, indicating the compound's relevance in medicinal chemistry (Holla et al., 2005).
Antibacterial Activity
Research on optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives, prepared from 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, has revealed promising antibacterial activity. This highlights the role of trifluoromethylated quinoline derivatives in developing new antibacterial agents (Lingaiah et al., 2012).
Synthesis Strategies
The development of rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, including this compound, has been a subject of research. These strategies are crucial for synthesizing complex organic compounds used in various scientific applications (Cottet et al., 2003).
Anticancer Research
There's ongoing research into the synthesis of quinoline-4-carboxylic acid derivatives with potential anticancer activity. These compounds are being explored for their ability to inhibit cancer cell growth, indicating the importance of quinoline derivatives in cancer research (Bhatt et al., 2015).
Agrochemical Research
2,4-Bis(fluoroalkyl)quinoline-3-carboxylates, derived from quinoline-3-carboxylic acids, have been synthesized for potential use in agrochemical research. These compounds could be key ingredients in developing new agrochemical products (Aribi et al., 2018).
Novel Synthetic Approaches
Innovative synthetic approaches to quinoline-2-carboxylates have been explored, highlighting the compound's role in the synthesis of biologically active molecules and ligands for metal-catalyzed reactions (Gabrielli et al., 2016).
Safety and Hazards
Mécanisme D'action
- The primary targets of this compound are not explicitly mentioned in the literature I found. However, it’s essential to consider that the trifluoromethyl group (–CF₃) can significantly impact a molecule’s properties. For instance, molecules with a –CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring have exhibited improved drug potency by lowering the pKa of specific functional groups through hydrogen bonding interactions with proteins .
Target of Action
Propriétés
IUPAC Name |
2-(trifluoromethyl)quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWMUXHPWPBHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662720 | |
| Record name | 2-(Trifluoromethyl)quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-51-3 | |
| Record name | 2-(Trifluoromethyl)-6-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

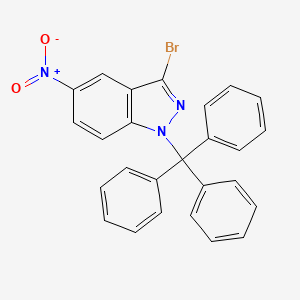
![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B3030675.png)
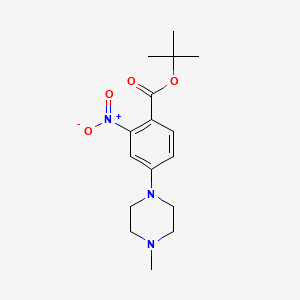
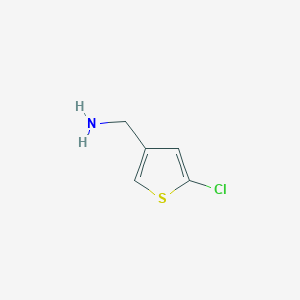

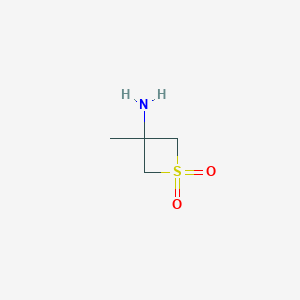
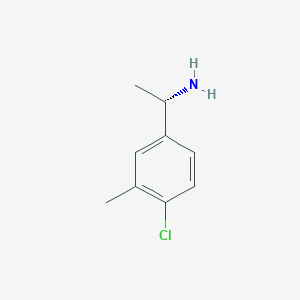
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)
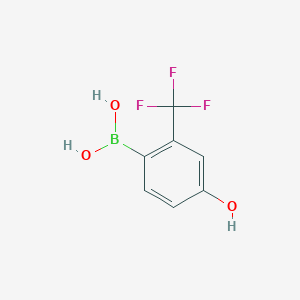
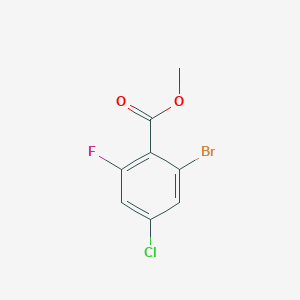
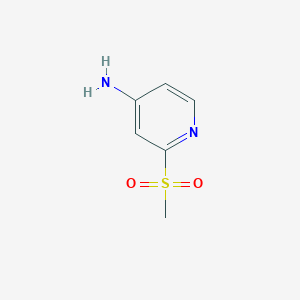
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)
![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)